Vitamin E Nicotinate
Overview
Description
Vitamin E Nicotinate is an ester formed from the combination of tocopherol (Vitamin E) and niacin (Vitamin B3). This compound is known for its potent antioxidant properties, which help in preventing lipid peroxidation. It is often used in dietary supplements and fortified foods due to its ability to provide both the benefits of Vitamin E and niacin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin E Nicotinate involves the esterification of tocopherol with niacin. One common method includes adding nicotinic acid in an organic solvent, followed by the addition of triphosgene and tocopherol. Triethylamine is then added dropwise, and the reaction is allowed to proceed to completion. The product is then washed with water and separated using an organic solvent phase. The crude product is refined to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with the crude product yield reaching about 95% and the purified product yield above 90%. The method is environmentally friendly, with minimal emissions and efficient recycling of solvents .
Chemical Reactions Analysis
Types of Reactions: Vitamin E Nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Acid chlorides and anhydrides are often used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tocopherol and niacin.
Substitution: Various esters and derivatives depending on the substituent used.
Scientific Research Applications
Vitamin E Nicotinate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its role in cellular signaling and gene regulation.
Medicine: Investigated for its potential in treating cardiovascular diseases, skin conditions, and as an anti-inflammatory agent.
Mechanism of Action
Vitamin E Nicotinate exerts its effects through several mechanisms:
Antioxidant Activity: It prevents free radical reactions with cell membranes, protecting cells from oxidative damage.
Cell Signaling: The compound activates mitogen-activated protein kinases, which play a role in cell signaling pathways.
Anti-inflammatory Effects: It has been shown to phosphorylate and activate extracellular signal-regulated kinase, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Vitamin E Nicotinate is unique due to its dual benefits of providing both Vitamin E and niacin. Similar compounds include:
Vitamin E Acetate: Another ester of Vitamin E, but with acetic acid.
Vitamin E Succinate: An ester of Vitamin E with succinic acid.
Tocopherol: The pure form of Vitamin E without esterification.
Compared to these compounds, this compound offers additional benefits due to the presence of niacin, which has its own set of biological activities .
Biological Activity
Vitamin E nicotinate (α-tocopheryl nicotinate) is a compound formed from the esterification of tocopherol (vitamin E) and niacin (vitamin B3). Its unique structure allows it to exhibit distinct biological activities, particularly in the context of cardiovascular health and oxidative stress. This article explores the biological activity of this compound, highlighting key research findings, case studies, and potential applications.
1. Overview of this compound
This compound is synthesized through the chemical reaction between tocopherol and niacin. While it can be produced synthetically, its endogenous formation from dietary sources has been a subject of investigation. Studies have shown that this compound levels are significantly lower in conditions such as heart failure, suggesting its potential role in cardiovascular health and disease states .
2.1 Antioxidant Activity
This compound acts as a lipid-soluble antioxidant, helping to prevent lipid peroxidation. This property is crucial in protecting cell membranes from oxidative damage, which is particularly relevant in diseases characterized by oxidative stress .
2.2 Modulation of Cell Signaling
Recent metabolomics studies indicate that this compound can elicit cell signaling pathways independent of its antioxidant properties. It has been shown to upregulate fatty acid amides such as anandamide and activate mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes including inflammation and cell survival .
3. Clinical Studies
Several clinical studies have investigated the effects of this compound on various health conditions:
- Hypertension and Cerebral Arteriosclerosis : A double-blind study involving 94 patients demonstrated significant improvements in symptoms such as dizziness and insomnia among those treated with this compound compared to a placebo group . The general improvement rating was notably higher in the treatment group (p<0.005).
- Diabetes and Hemorheological Properties : In a study involving type 2 diabetic patients, oral administration of this compound (900 mg/day for three months) led to significant improvements in blood viscosity and red blood cell deformability, indicating enhanced microcirculation . The treatment also reduced oxidative stress markers like malondialdehyde in erythrocyte membranes.
4. Metabolomics Insights
Metabolomics analyses have revealed that this compound levels are markedly decreased in heart failure models, indicating its potential role as a biomarker for cardiovascular health . The endogenous occurrence of this compound suggests it may play a critical role in maintaining heart function.
5. Comparative Analysis with Other Forms of Vitamin E
Feature | This compound | α-Tocopherol | α-Tocopheryl Acetate |
---|---|---|---|
Antioxidant Activity | High | High | Moderate |
Endogenous Formation | Yes | No | Yes |
Effects on Cell Signaling | Yes | Limited | Limited |
Clinical Evidence | Strong | Moderate | Weak |
6. Conclusion
This compound exhibits significant biological activities that extend beyond its antioxidant capabilities. Its ability to influence cellular signaling pathways and its clinical efficacy in improving symptoms related to cardiovascular diseases highlight its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action and potential applications in clinical settings.
Properties
IUPAC Name |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCTZZBYHQMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860600 | |
Record name | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86362-36-9, 16676-75-8 | |
Record name | 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86362-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086362369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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